Lipophilicity (LogP) Differentiation: 1-[6-(4-Ethylphenoxy)hexyl]piperidine vs. 3,4-Dimethyl Analog
Head-to-head comparison of calculated LogP values shows that 1-[6-(4-ethylphenoxy)hexyl]piperidine (LogP = 5.91) is approximately 0.08 log units more lipophilic than its closest commercially cataloged analog 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine (LogP = 5.83) . While the absolute difference is modest, it is consistent across the same computational method (Hit2Lead/ChemBridge platform), eliminating inter-model variability.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.91 |
| Comparator Or Baseline | 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine; LogP = 5.83 |
| Quantified Difference | ΔLogP = +0.08 (target compound more lipophilic) |
| Conditions | Hit2Lead/ChemBridge in silico LogP calculation (consistent method) |
Why This Matters
Lipophilicity directly influences passive membrane permeability, non-specific protein binding, and compound partitioning in cell-based assays, making this physicochemical distinction relevant when selecting a probe for cellular target engagement studies where the 3,4-dimethyl analog serves as a near-isosteric control.
